Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
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Overview
Description
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO3. It is a derivative of isoindole, a heterocyclic compound that is significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, particularly in cancer research.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the function of the target, leading to various downstream effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate typically involves the bromination of isoindole derivatives followed by esterification. One common method includes the reaction of 6-bromo-1-oxoisoindoline-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or methanol.
Major Products
Nucleophilic Substitution: Formation of substituted isoindole derivatives.
Reduction: Formation of 6-bromo-1-hydroxyisoindoline-2-carboxylate.
Ester Hydrolysis: Formation of 6-bromo-1-oxoisoindoline-2-carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-1-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindole-2-carboxylate: Similar structure but with a boronate ester group.
6-Bromo-1-oxoisoindoline-2-carboxylic acid: Lacks the tert-butyl ester group.
Methyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: Contains a methyl ester group instead of a tert-butyl ester.
Uniqueness
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate is unique due to its combination of a bromine atom and a tert-butyl ester group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-oxo-1H-isoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-4-5-9(14)6-10(8)11(15)16/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWIYOUAKWFBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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